P2X3 Receptor Antagonism
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (racemic, CAS 15932-74-8) acts as an antagonist at the P2X3 purinoceptor, a well-validated target for chronic pain and cough [1]. This represents a key differentiation from the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, which has been extensively optimized for high-affinity μ-opioid receptor antagonism [2]. The target compound's activity at P2X3, while modest, provides a starting point for a distinct therapeutic profile that avoids opioid receptor-mediated side effects.
| Evidence Dimension | In vitro functional antagonism (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3) [1] |
| Comparator Or Baseline | Octahydro-1H-pyrido[1,2-a]pyrazine derivative (Compound 36): Ki = 0.47 nM (human μ-opioid receptor) [2] |
| Quantified Difference | >170-fold difference in potency at the primary target, but more importantly, a complete shift in target class from ligand-gated ion channel (P2X3) to GPCR (μ-opioid). |
| Conditions | Target compound: Recombinant rat P2X3 expressed in Xenopus oocytes. Comparator: Cloned human μ-opioid receptor in vitro binding assay. |
Why This Matters
This functional divergence demonstrates that the hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one scaffold is a selective entry point for P2X3 modulation, rather than a weak opioidergic compound, guiding procurement for pain or cough research programs.
- [1] BindingDB. Entry for BDBM50118219. EC50: 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3. View Source
- [2] Le Bourdonnec B, Goodman AJ, Graczyk TM, Belanger S, Seida PR, Dehaven RN, Dolle RE. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. J Med Chem. 2006;49(25):7290-306. View Source
